molecular formula C18H14ClNO5S B4081924 2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B4081924
M. Wt: 391.8 g/mol
InChI Key: FUVJKIOVUAADRE-UHFFFAOYSA-N
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Description

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-methoxyphenyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2-Chloro-5-methoxyphenyl group: This can be achieved through the chlorination and methoxylation of a suitable aromatic precursor.

    Synthesis of the dioxopyrrolidinyl group: This involves the cyclization of a suitable amine with a dicarboxylic acid derivative.

    Coupling of the two fragments:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenyl boronic acid: Shares the chloro-methoxyphenyl group but lacks the dioxopyrrolidinyl and benzoic acid moieties.

    1-(5-Chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid: Contains the chloro-methoxyphenyl and dioxopyrrolidinyl groups but lacks the benzoic acid moiety.

Uniqueness

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of the benzoic acid moiety adds additional reactivity and potential for further functionalization compared to similar compounds.

Properties

IUPAC Name

2-[1-(2-chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5S/c1-25-10-6-7-12(19)13(8-10)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJKIOVUAADRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
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2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
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2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
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2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
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Reactant of Route 5
2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Reactant of Route 6
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2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

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